molecular formula C22H32Cl3N5O2 B12711020 2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride CAS No. 110629-30-6

2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride

Cat. No.: B12711020
CAS No.: 110629-30-6
M. Wt: 504.9 g/mol
InChI Key: KEVLNHYDUKRUGQ-HCRDSFAKSA-N
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Description

2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride is a complex organic compound with a unique structure that includes a nitro group, a piperazine ring, and a phenylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride involves multiple steps. One common approach is the nitration of 2,6-dimethylpyridine to introduce the nitro group, followed by the formation of the piperazine ring through a series of substitution reactions. The phenylprop-2-enyl group is then added via a Friedel-Crafts acylation followed by a Clemmensen reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. Typical conditions involve moderate temperatures and pressures to ensure the stability of the compound.

Major Products

The major products formed from these reactions include various amine derivatives and substituted piperazine compounds, which can be further utilized in different applications.

Scientific Research Applications

2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylprop-2-enyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride is unique due to its combination of a nitro group, a piperazine ring, and a phenylprop-2-enyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds.

Properties

CAS No.

110629-30-6

Molecular Formula

C22H32Cl3N5O2

Molecular Weight

504.9 g/mol

IUPAC Name

2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride

InChI

InChI=1S/C22H29N5O2.3ClH/c1-18-17-21(22(27(28)29)19(2)24-18)23-10-12-26-15-13-25(14-16-26)11-6-9-20-7-4-3-5-8-20;;;/h3-9,17H,10-16H2,1-2H3,(H,23,24);3*1H/b9-6+;;;

InChI Key

KEVLNHYDUKRUGQ-HCRDSFAKSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C/C=C/C3=CC=CC=C3.Cl.Cl.Cl

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)CC=CC3=CC=CC=C3.Cl.Cl.Cl

Origin of Product

United States

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